N-Tritylglycin

Übersicht

Beschreibung

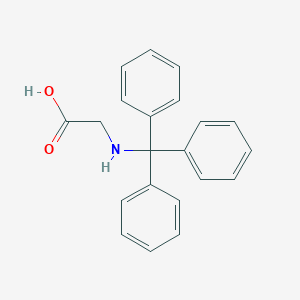

N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is an organic compound with the chemical formula C21H19NO2. It is commonly used as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. The trityl group can be easily introduced and removed by acid-catalyzed reactions, making it a valuable tool in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

N-Tritylglycine has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of functional groups.

Biology: N-Tritylglycine derivatives are used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: N-Tritylglycine is used in the production of various fine chemicals and pharmaceuticals .

Wirkmechanismus

Target of Action

N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is primarily used in the preparation of peptides . .

Mode of Action

As a peptide synthesis reagent, it likely interacts with other amino acids and proteins to form peptides .

Biochemical Pathways

Given its role in peptide synthesis, it may be involved in protein synthesis and metabolism pathways .

Result of Action

As a peptide synthesis reagent, it likely contributes to the formation of peptides, which can have various roles in cellular function depending on their composition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Tritylglycine is typically synthesized by reacting trityl alcohol with glycine under acidic conditions. The reaction involves the formation of an ester bond between the trityl group and the glycine molecule. The product is then purified through crystallization, filtration, and washing .

Industrial Production Methods: In an industrial setting, the synthesis of N-Tritylglycine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for crystallization and filtration helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: N-Tritylglycine undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can remove the trityl group, yielding free glycine.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions

Major Products:

Oxidation: Various oxidized derivatives of N-Tritylglycine.

Reduction: Free glycine and trityl alcohol.

Substitution: Substituted glycine derivatives

Vergleich Mit ähnlichen Verbindungen

- N-Phenylglycine

- 2,2-Diphenylglycine

- N-Formylglycine

Comparison: N-Tritylglycine is unique due to its trityl protecting group, which offers stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Biologische Aktivität

N-Tritylglycine, a trityl derivative of glycine, has garnered attention in recent biochemical research due to its unique properties and potential applications in various biological contexts. This article explores the biological activity of N-Tritylglycine, synthesizing findings from diverse studies to present a comprehensive overview.

N-Tritylglycine is characterized by the presence of a trityl group, which enhances its stability and solubility compared to other amino acids. This modification allows it to participate in various biochemical reactions while maintaining its structural integrity.

1. Antitumor Activity

Research indicates that N-Tritylglycine exhibits antitumor properties . It has been shown to inhibit the growth of tumor tissues in vitro, suggesting a potential role as a therapeutic agent in cancer treatment. The mechanism behind this activity may involve the modulation of enzyme activities related to tumor growth and proliferation .

2. Influence on Enzyme Activities

Studies have demonstrated that N-Tritylglycine can influence various enzyme activities, particularly those involved in metabolic pathways. For instance, it has been reported to affect the activity of enzymes that are crucial for amino acid metabolism and protein synthesis. This influence may be attributed to its structural similarity to natural amino acids, allowing it to interact with enzyme active sites effectively.

3. Taste Receptor Interaction

N-Tritylglycine has been investigated for its interaction with bitter taste receptors (T2Rs). Research suggests that it may function as a bitter blocker , providing insights into its potential applications in food science and pharmacology. Specifically, it could help modulate taste perception by inhibiting the activation of certain T2R receptors, which are known to respond to bitter compounds .

Case Study 1: Antitumor Efficacy

In a study examining the effects of N-Tritylglycine on cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 100 µM. The study utilized various assays, including MTT and colony formation assays, to assess cell proliferation and survival. The results indicated that N-Tritylglycine could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Enzyme Activity Modulation

Another study focused on the effect of N-Tritylglycine on specific metabolic enzymes. The results showed that at concentrations of 50-200 µM, N-Tritylglycine significantly inhibited the activity of alanine aminotransferase (ALT), an enzyme involved in amino acid metabolism.

| Concentration (µM) | ALT Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

Mechanistic Insights

The biological activities of N-Tritylglycine can be attributed to its ability to mimic natural amino acids and interact with various biological targets. Its structural characteristics allow it to engage with enzyme active sites and receptor binding sites effectively.

- Enzyme Interaction : The trityl group not only stabilizes the molecule but also enhances its binding affinity for enzymes, potentially leading to altered catalytic activity.

- Receptor Binding : As a bitter blocker, N-Tritylglycine's interaction with T2Rs suggests a competitive inhibition mechanism where it prevents agonists from activating these receptors.

Eigenschaften

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?

A1: Researchers have explored N-tritylglycine derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.

Q2: How does the structure of tritylamines, including N-tritylglycine derivatives, affect their base strength?

A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including N-tritylglycine methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.

Q3: Has N-tritylglycine been used in analytical chemistry applications?

A3: Yes, a derivative of N-tritylglycine, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.

Q4: What insights can X-ray crystallography provide about N-tritylglycine and its derivatives?

A4: Crystallographic studies have provided valuable information about the molecular structure of N-tritylglycine and its derivatives. For instance, X-ray crystallography revealed that N-tritylglycine exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of N-tritylglycine methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.